molecular formula C11H17IN2O3 B2844893 tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate CAS No. 2165712-70-7

tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate

Cat. No.: B2844893
CAS No.: 2165712-70-7
M. Wt: 352.172
InChI Key: PEOASTQODDPYFY-ZETCQYMHSA-N
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Description

tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate is a synthetic organic compound with a molecular weight of 352.17 g/mol. It is characterized by the presence of a tert-butyl group, an oxazole ring, and an iodomethyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents such as iodine and a suitable oxidizing agent.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl chloride and a strong base.

    Formation of the Carbamate: The final step involves the formation of the carbamate group through the reaction of the oxazole derivative with tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodomethyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thiols are formed.

    Oxidation Products: Oxidized derivatives of the iodomethyl group.

    Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1S)-1-[4-(bromomethyl)-1,3-oxazol-2-yl]ethyl]carbamate
  • tert-butyl N-[(1S)-1-[4-(chloromethyl)-1,3-oxazol-2-yl]ethyl]carbamate
  • tert-butyl N-[(1S)-1-[4-(fluoromethyl)-1,3-oxazol-2-yl]ethyl]carbamate

Uniqueness

tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making the compound more reactive in nucleophilic substitution reactions. This enhanced reactivity is advantageous in various synthetic and research applications.

Biological Activity

Tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structural composition, including a tert-butyl group, a carbamate moiety, and an oxazole ring with an iodomethyl substituent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17IN2O3C_{11}H_{17}IN_{2}O_{3}, with a molecular weight of approximately 352.17 g/mol. The structure can be represented as follows:

tert butyl N 1S 1 4 iodomethyl 1 3 oxazol 2 yl ethyl carbamate\text{tert butyl N 1S 1 4 iodomethyl 1 3 oxazol 2 yl ethyl carbamate}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Covalent Bonding : The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding and π-π Interactions : The oxazole ring may engage in hydrogen bonding or π-π interactions with biological macromolecules, influencing their functionality.

Biological Activity and Applications

Preliminary studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Research suggests that compounds with similar structures may possess antimicrobial properties. The presence of the oxazole ring is often associated with enhanced activity against certain pathogens.
  • Antitrypanosomal Activity : The compound's structural features may allow it to inhibit key enzymes in pathogens such as Trypanosoma brucei, which is responsible for sleeping sickness. Inhibiting trypanothione synthetase (TryS), a validated drug target in kinetoplastids, could lead to effective treatments for these infections .

Research Findings

Several studies have explored the biological implications of this compound:

Case Study 1: Antitrypanosomal Activity

A study focusing on the structure-activity relationship (SAR) of various derivatives revealed that modifications to the oxazole ring significantly affect the compound's efficacy against Trypanosoma brucei. Compounds with enhanced reactivity at the iodomethyl position demonstrated increased inhibition of TryS .

Case Study 2: Mechanistic Insights

Research indicates that the interaction between the compound and TryS involves specific binding sites crucial for enzyme function. This specificity highlights the potential for developing targeted therapies based on the structural characteristics of this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
4-Iodomethyl-1,3-oxazoleStructureLacks carbamate functionality; different reactivity profile.
Tert-butyl carbamateStructureSimpler structure; primarily used as a protecting group.
5-IodoindoleStructureContains an indole ring; distinct biological activity profile.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2O3/c1-7(9-14-8(5-12)6-16-9)13-10(15)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOASTQODDPYFY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CO1)CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CO1)CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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